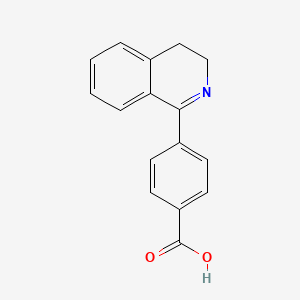
4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid is an organic compound with the molecular formula C16H13NO2 and a molecular weight of 251.27 g/mol It belongs to the class of aromatic compounds and is characterized by the presence of a benzoic acid moiety attached to a dihydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid typically involves the reaction of 3,4-dihydroisoquinoline with a benzoic acid derivative. One common method involves the reaction of 3,4-dihydroisoquinoline with 4-chlorobenzoic acid in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline analogs.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline analogs.
Substitution: Halogenated or nitrated benzoic acid derivatives
Scientific Research Applications
4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, an enzyme involved in steroid metabolism. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the dihydroisoquinoline moiety binds in an adjacent hydrophobic pocket, leading to inhibition of the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a highly potent and selective inhibitor of AKR1C3, similar to 4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid.
4-[(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)sulfanyl]aniline: This compound is synthesized via the Ritter reaction and exhibits potential biological activity.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a benzoic acid and a dihydroisoquinoline moiety. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound in various research applications .
Properties
CAS No. |
62333-68-0 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-(3,4-dihydroisoquinolin-1-yl)benzoic acid |
InChI |
InChI=1S/C16H13NO2/c18-16(19)13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8H,9-10H2,(H,18,19) |
InChI Key |
FPCUEVHRKPNNRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















